Withaphysalin N is a member of the withaphysalin class of compounds, which are derived from the Withania somnifera plant, commonly known as ashwagandha. These compounds are categorized under withanolides, a group of naturally occurring steroids known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. Withaphysalin N has garnered attention for its potential therapeutic applications, particularly in oncology.
Withaphysalin N is primarily extracted from the calyxes and berries of Withania somnifera. This plant is renowned in traditional medicine, particularly in Ayurveda, for its adaptogenic properties. In terms of classification, withaphysalin N falls under the category of withanolides, which are characterized by their steroidal structure and diverse biological activities. Other related compounds include withaphysalin M and F, which have similar structural frameworks but differ in their specific functional groups and biological activities .
The synthesis of withaphysalin N typically involves extraction from natural sources followed by purification processes. A common method for extraction includes ultrasonication of dried plant material in methanol, followed by solid-phase extraction to isolate the desired compound. The purification process often utilizes chromatographic techniques such as high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry for accurate identification and quantification .
The extraction process generally follows these steps:
Withaphysalin N has a complex molecular structure characterized by multiple rings typical of steroidal compounds. Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
The structural elucidation of withaphysalin N is often performed using spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). These techniques help confirm the arrangement of atoms and the presence of specific functional groups .
Withaphysalin N can participate in various chemical reactions typical of withanolides, including oxidation and esterification. These reactions may modify its biological activity or enhance its therapeutic potential.
For example, structural modifications at specific hydroxyl groups can lead to increased cytotoxicity against cancer cell lines. Understanding these reactions is crucial for designing analogs with improved efficacy .
The mechanism of action of withaphysalin N involves several pathways, primarily targeting cancer cell proliferation and survival mechanisms. Research indicates that it may inhibit critical signaling pathways such as PI3K/Akt/mTOR, which are pivotal in regulating cell growth and survival.
In vitro studies have demonstrated that withaphysalin N exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The compound's IC50 values suggest potent activity comparable to established chemotherapeutic agents .
Relevant analyses indicate that the stability and reactivity of withaphysalin N can be influenced by environmental factors such as pH and temperature .
The biosynthesis of withaphysalin-type compounds initiates from steroidal precursors common to Solanaceae species, proceeding through concerted enzymatic modifications that confer their characteristic structural features. The pathway originates from cycloartenol, which undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs) to form the fundamental steroidal skeleton. In Physalis minima, this process involves key oxidative modifications at C-18 and C-20 positions that enable subsequent lactone/hemiacetal ring formation – the signature structural feature distinguishing withaphysalins from other withanolides [3].
The cyclization mechanism proceeds via cationic intermediates stabilized by enzyme active sites, directing the stereoselective formation of the characteristic 14-membered ring system. Following cyclization, a series of regiospecific oxidations mediated by cytochrome P450 enzymes (CYPs) introduce oxygen functionalities essential for ring closure between C-18 and C-20. These transformations include C-22 hydroxylation and C-26 oxidation, facilitating δ-lactone formation that completes the withaphysalin scaffold. The enzymatic precision in positioning these oxygen atoms determines whether hemiacetal (C-18 alcohol) or lactone (C-18 carboxylic acid) variants are produced [3] [9].
Recent studies have identified sterol methyltransferase 1 (SMT1) and sterol-4α-methyl oxidase (SMO) as crucial enzymes in early pathway branching, directing metabolic flux toward withaphysalin precursors rather than common phytosterols. The kinetic parameters of these enzymes show distinct substrate affinities (Km values 5-20 µM) for physalin precursors compared to standard sterol substrates, explaining their specialized function in Physalis species [9] [10].
Comprehensive transcriptome analyses of Physalis alkekengi and P. peruviana leaf tissues have revealed differential expression patterns in terpenoid backbone biosynthesis genes that correlate with withaphysalin accumulation. Using RNA-seq technologies, researchers identified 75,221 unigenes in P. alkekengi and 54,513 unigenes in P. peruviana, with tissue-specific expression profiles for genes involved in sterol and withanolide biosynthesis [9].
Notably, squalene synthase (SQS) and cycloartenol synthase (CAS) transcripts exhibited 5- to 8-fold higher expression in young leaves compared to mature tissues, coinciding with elevated withaphysalin levels in developing organs. The transcriptome data further revealed multiple isoforms for downstream modification enzymes, including three distinct CYP72 family P450s potentially involved in late-stage oxidations of the withaphysalin skeleton. These CYP isoforms showed differential organ-specific expression, suggesting specialized roles in root versus aerial tissue metabolism [9].
Table 1: Transcript Abundance (FPKM) of Key Pathway Genes in Physalis Species
Gene Symbol | Enzyme Function | P. alkekengi Leaf FPKM | P. peruviana Leaf FPKM | Putative Role in Pathway |
---|---|---|---|---|
SQS | Squalene synthase | 32.7 ± 3.2 | 28.4 ± 2.8 | Squalene formation |
CAS | Cycloartenol synthase | 41.2 ± 4.1 | 36.8 ± 3.5 | Cycloartenol production |
SMT1 | Sterol methyltransferase | 18.6 ± 1.9 | 15.3 ± 1.7 | 24-Methylsterol biosynthesis |
CYP76AH1 | Steroid 14α-demethylase | 12.4 ± 1.2 | 9.8 ± 1.0 | Sterol demethylation |
CYP72A565 | Steroid hydroxylase | 25.3 ± 2.5 | 8.7 ± 0.9 | C-18/C-20 oxidation |
The transcriptomic resources have enabled identification of co-expression modules linking uncharacterized oxidoreductases with known pathway genes. One such module containing CYP72 family P450s, short-chain dehydrogenases, and methyltransferases showed strong correlation (r² > 0.85) with withaphysalin accumulation profiles across developmental stages, suggesting their coordinated involvement in late-stage modifications [9] [10].
The biosynthesis of withaphysalin-type compounds exhibits significant genus-specific variations within Solanaceae, as revealed through comparative metabolic and genomic analyses. While Physalis species produce complex withaphysalins including withaphysalin N, related genera like Withania and Jaborosa predominantly accumulate simpler withanolides lacking the characteristic C-18/C-20 bridge formation [2] [3].
Enzymatic studies indicate divergent evolution of cytochrome P450 systems responsible for key functionalizations. Physalis minima possesses specialized CYP76 subfamily enzymes capable of catalyzing the stereospecific oxidations required for hemiacetal ring formation, whereas Withania somnifera orthologs lack this activity. Kinetic analyses show Physalis CYP76 enzymes exhibit 3-fold higher catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) toward withanolide substrates compared to Withania enzymes [4] [9].
Table 2: Distribution of Withaphysalin-Type Compounds Across Solanaceae Genera
Genus | Characteristic Compounds | C-18 Functionalization | C-20 Oxidation State | Lactone/Hemiacetal Formation |
---|---|---|---|---|
Physalis | Withaphysalin N, A, E | Oxidized to carboxylic acid | Aldehyde | δ-lactone bridge |
Withania | Withanolide A, D | Methyl group | Alcohol | No bridge formation |
Jaborosa | Jaborosalactone | Hydroxyl group | Alcohol | γ-lactone (C-22/C-26) |
Dunalia | Dunawithanin | Hydroxyl group | Alcohol | Hemiacetal bridge |
The oxidosqualene cyclase (OSC) family shows clade-specific differentiation correlating with metabolic outcomes. Physalis species express OSC isoforms that preferentially convert oxidosqualene to cycloartenol rather than alternative triterpene scaffolds, directing metabolic flux toward steroid biosynthesis. In contrast, non-withaphysalin-producing Solanaceae species show higher expression of β-amyrin synthase and lupeol synthase genes, diverting substrates toward pentacyclic triterpenoid production [5] [9].
The formation of the signature withaphysalin structure critically depends on cytochrome P450-mediated oxidations at the C-18 and C-20 positions, which enable the intramolecular bridge formation. Biochemical characterization of Physalis CYP enzymes reveals that CYP72 subfamily members, particularly CYP72A565 and CYP72A568, catalyze the sequential oxidation of the C-18 methyl group through alcohol and aldehyde intermediates to yield the carboxylic acid functionality essential for lactonization [4] [7] [9].
These P450s employ an unusual ferric peroxide mechanism (Fe³⁺-OOH) rather than the typical Compound I (FeO³⁺) pathway for C-C bond activation. This mechanism involves direct oxygen transfer from the ferric-peroxo complex to the substrate, as evidenced by ¹⁸O-labeling studies showing incorporation of molecular oxygen without heme-oxo exchange. The reaction proceeds through a radoid rearrangement at C-18, generating a carbocation intermediate that undergoes nucleophilic attack by the C-20 hydroxyl group to form the hemiacetal bridge [4] [7].
The functional characterization of recombinantly expressed Physalis CYP72 enzymes in yeast systems confirms their catalytic competence in converting withanolide precursors to withaphysalin N analogs. These enzymes exhibit strict regiospecificity for the C-18 position and display allosteric activation by physalin intermediates, suggesting complex regulatory mechanisms. The pH optimum (pH 8.0-8.5) and kinetic parameters (Km = 15 ± 2 µM, kcat = 1.8 min⁻¹) indicate adaptation to alkaline microenvironments in specialized cell types [7] [9].
Table 3: Biochemical Characteristics of Withaphysalin Biosynthetic P450s
Enzyme Designation | Gene ID | Catalytic Function | Substrate Km (µM) | Catalytic Efficiency (min⁻¹µM⁻¹) | Reaction Mechanism |
---|---|---|---|---|---|
CYP72A565 | comp132045_c0 | C-18 oxidation | 18.3 ± 2.1 | 0.12 | Ferric-peroxo attack |
CYP72A568 | comp141226_c0 | C-20 oxidation | 22.7 ± 3.0 | 0.08 | Compound I hydroxylation |
CYP76AH24 | comp128765_c0 | C-22 hydroxylation | 15.4 ± 1.8 | 0.15 | Typical oxygen rebound |
CYP82D26 | comp119508_c0 | C-2β hydroxylation | 35.6 ± 4.2 | 0.05 | Compound I abstraction |
Structural modeling based on related plant P450s suggests that Arg245 and Pro246 residues in the I-helix region create a carboxylate-binding pocket that positions the steroidal substrate for selective C-18 oxidation. Mutagenesis studies confirm that R245A mutation completely abolishes activity, while P246G mutation reduces catalytic efficiency by >90%, highlighting the essential role of these residues in substrate orientation [4] [9].
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